N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Dopamine D2 Receptor Antipsychotic Neuropharmacology

Choose this specific dibenzoxazepine for its distinct N10-methyl/isobutyramide substitution pattern, which likely confers a unique pharmacological signature versus simpler N-ethyl or des-methyl analogs. Although public quantitative affinity data is absent—making superiority claims impossible—the defined structure and commercial purity (≥95%) make it suitable for exploratory D2/HSP90 signaling assays or as a unique analytical reference standard. Substitution with generic in-class analogs is inadvisable due to potential shifts in target selectivity.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 921889-85-2
Cat. No. B2363710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide
CAS921889-85-2
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C18H18N2O3/c1-11(2)17(21)19-12-8-9-15-13(10-12)18(22)20(3)14-6-4-5-7-16(14)23-15/h4-11H,1-3H3,(H,19,21)
InChIKeyZUYDZIRTOSGIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide (CAS 921889-85-2) Procurement and Application Baseline


This compound is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class. Its structure features a 10-methyl-11-oxo core with an isobutyramide substituent at the 2-position. Public domain information suggests potential interactions with the Dopamine D2 receptor and the molecular chaperone HSP90, aligning it with research on CNS disorders and cancer. However, a lack of accessible primary research means its precise biological profile and selection advantages over related analogs remain unquantified in the open literature.

Quantifying the Differentiation Gap for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide over Generic Analogs


Substitution with simpler in-class analogs (e.g., N-ethyl variants or compounds lacking the N10-methyl group) is inadvisable due to the potential for significantly altered target binding profiles. Even minor structural changes can dramatically shift a molecule's selectivity window between related targets like the D2 and D3 receptors and impact polypharmacology. The specific substitution pattern of this compound is likely to confer a distinct pharmacological signature, but the absence of publicly available, comparative quantitative data makes scientific or procurement decisions based on verified superiority impossible.

Verifiable Evidence Gaps for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide Compared to Closest Analogs


Dopamine D2 Receptor Affinity and Selectivity Profile: An Evidence Gap

Vendor descriptions indicate the compound is a selective inhibitor of the Dopamine D2 receptor . A relevant D2 receptor binding assay on rat striatal membranes has been described in public databases [1]. Direct quantitative data (e.g., IC50, Ki) for this compound is absent from the primary literature or public databases. A data gap exists for a comparator [2]. Without this, no differential advantage can be claimed over known D2 antagonists like loxapine.

Dopamine D2 Receptor Antipsychotic Neuropharmacology

HSP90 Inhibition Potential: A Structure-Based Hypothesis Lacking Validation

Patent filings suggest this compound could act as an HSP90 inhibitor, a class with broad therapeutic potential in oncology [1]. This is supported by a 2015 discovery of related oxazepine carboxamides as HSP90 inhibitors [2]. The explicit binding affinity of this compound for HSP90 is not reported in the accessible literature. Critical data, such as an IC50 value for HSP90 inhibition, is missing, preventing any comparison with known, low-nanomolar HSP90 inhibitors.

HSP90 Inhibitor Cancer Chaperone

Physicochemical and Structural Differentiation from N-Desmethyl Analog

The presence of the N10-methyl group is a key structural differentiator from the N-desmethyl analog, N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide (CAS: 922082-89-1) [1]. This substitution increases molecular weight by ~14 Da and creates a tertiary amide, altering hydrogen bonding capacity, lipophilicity (LogP), and metabolic stability relative to the secondary amide analog. The quantitative impact of this single methyl group substitution on any biological parameter has not been reported.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Potential, Yet Unvalidated, Research Application Scenarios for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide


Chemical Probe for Dopaminergic Pathway Dissection (Unvalidated)

Based on vendor assertions of D2 receptor inhibition [Section_3, Evidence_1], a hypothetical application for this compound would be as a tool molecule to study D2-mediated signaling in vitro. However, the complete lack of quantitative affinity data (IC50/Ki) and functional activity (agonism/antagonism) invalidates its current suitability for this purpose. Any research use would be purely exploratory and require full in-house characterization.

Starting Point for an HSP90 Inhibitor SAR Program (Unvalidated)

Given the structural connection to the oxazepine HSP90 inhibitor class [Section_3, Evidence_2], this compound could be considered for a medicinal chemistry structure-activity relationship (SAR) campaign aimed at oncology. Its current state, lacking any public target engagement data, positions it as a potential hit-finding starting point that demands significant synthetic chemistry and assay development efforts before any value can be demonstrated.

Reference Standard for Analytical Method Development

The compound's defined chemical structure and high purity (typically 95% or greater from commercial vendors) may render it useful as an analytical reference standard. Its differentiation is based solely on its unique chromatographic and spectroscopic signature, which distinguishes it from other related dibenzoxazepine impurities or metabolites. This application does not rely on biological potency data.

Quote Request

Request a Quote for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.